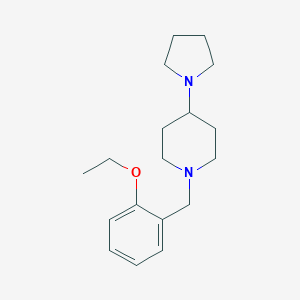
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has gained attention for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Mecanismo De Acción
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one reduces vasoconstriction and has beneficial effects in various disease models.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. It reduces the production of 20-HETE, which leads to reduced vasoconstriction and improved blood flow. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one also reduces the production of pro-inflammatory cytokines, which has anti-inflammatory effects. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one reduces neuronal damage and has anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a selective inhibitor of 20-HETE synthase, which allows for specific targeting of the 20-HETE pathway. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied and has a well-established mechanism of action. One limitation of using 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is that it may have off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential therapeutic applications of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in cancer treatment. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. Another area of interest is the potential use of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of ischemic stroke and traumatic brain injury. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these conditions. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in humans.
Métodos De Síntesis
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 4-methylacetophenone with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-4-methylphenylketone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate. The final step involves the reaction of ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate with hydroxylamine hydrochloride and sodium acetate to form 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of various cancer cell lines. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have neuroprotective effects, as it reduces neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines in models of sepsis and colitis.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-14(6-4-13)18-17(20(25)21(26)22(18)11-12-23)19(24)15-7-9-16(27-2)10-8-15/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
Clave InChI |
RXUPDQCOULKXMI-ZPHPHTNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCO |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)



![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)







![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)